molecular formula C18H15FN4O3 B2672364 N-({1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methyl)-2H-1,3-benzodioxole-5-carboxamide CAS No. 2380068-83-5

N-({1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methyl)-2H-1,3-benzodioxole-5-carboxamide

Cat. No.: B2672364
CAS No.: 2380068-83-5
M. Wt: 354.341
InChI Key: RMWYHMQCXHFSMX-UHFFFAOYSA-N
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Description

N-({1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methyl)-2H-1,3-benzodioxole-5-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a 4-fluorophenyl group, a 1,2,3-triazole ring, and a benzodioxole moiety, making it a versatile molecule for various applications.

Properties

IUPAC Name

N-[[1-[(4-fluorophenyl)methyl]triazol-4-yl]methyl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN4O3/c19-14-4-1-12(2-5-14)9-23-10-15(21-22-23)8-20-18(24)13-3-6-16-17(7-13)26-11-25-16/h1-7,10H,8-9,11H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMWYHMQCXHFSMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)NCC3=CN(N=N3)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methyl)-2H-1,3-benzodioxole-5-carboxamide typically involves multiple steps. One common method includes the following steps:

    Formation of the 1,2,3-triazole ring: This can be achieved through a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, where an azide and an alkyne react in the presence of a copper catalyst to form the triazole ring.

    Introduction of the 4-fluorophenyl group: This step involves the reaction of the triazole intermediate with a 4-fluorobenzyl halide under basic conditions.

    Formation of the benzodioxole moiety: This can be synthesized through a series of reactions starting from catechol and involving the formation of a methylene bridge.

    Coupling of the triazole and benzodioxole intermediates: The final step involves coupling the triazole intermediate with the benzodioxole intermediate using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like DIPEA (N,N-diisopropylethylamine).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-({1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methyl)-2H-1,3-benzodioxole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-({1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methyl)-2H-1,3-benzodioxole-5-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-({1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methyl)-2H-1,3-benzodioxole-5-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-fluorophenyl)-2-hydroxy-N-isopropylacetamide
  • N-(4-fluorophenyl)-2-furoylamino-methyl-2-furamide
  • N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine

Uniqueness

N-({1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methyl)-2H-1,3-benzodioxole-5-carboxamide stands out due to its unique combination of a triazole ring and a benzodioxole moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

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